3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]-
Description
3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]- (exact mass: 258.1106 ), is a pyridazine derivative featuring a carboxamide group at the 3-position and a [(4-methoxyphenyl)methyl]amino substituent at the 6-position. Its structure combines aromatic (4-methoxyphenyl) and polar (carboxamide) groups, influencing both physicochemical and biological behavior.
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methylamino]pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-19-10-4-2-9(3-5-10)8-15-12-7-6-11(13(14)18)16-17-12/h2-7H,8H2,1H3,(H2,14,18)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHOEXVURUSANW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NN=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Linear Multi-Step Synthesis via Pyridine Intermediate
The foundational approach for synthesizing pyridazinecarboxamide derivatives involves linear multi-step sequences, as exemplified in Patent WO2017043563A1. While this patent primarily describes the production of a related pyridinecarboxamide compound, its methodology is adaptable to the target molecule.
Step 1: Halogenation and Functionalization
The synthesis begins with halogenation of a pyridine precursor. For example, 2-chloro-4-picoline undergoes chlorination using N-chlorosuccinimide (NCS) to yield 2-bromo-4-chloromethylpyridine. This step typically occurs at 90–130°C in solvents like toluene or dichloromethane, with reaction times of 2–6 hours.
Step 2: Thioether Formation
The halogenated intermediate reacts with 2-mercaptonicotinic acid in the presence of triethylamine to form a thioether linkage. This reaction proceeds in acetone or acetonitrile at 15–60°C, achieving yields of 70–85% after recrystallization.
Step 3: Amidation and Cyclization
Key to forming the pyridazine core is the cyclization of an intermediate carboxamide. The ARKAT USA protocol demonstrates that N-Mannich bases, such as N-(1H-benzimidazolalkyl)-3-pyridinecarboxamides, facilitate this step via condensation with aldehydes. For the target compound, 3-aminopyridine reacts with 4-methoxybenzylamine and formaldehyde in ethanol under reflux, followed by cyclization at 80°C for 5–10 hours.
One-Pot Condensation Strategy
A streamlined alternative involves a one-pot synthesis, as detailed in ARKAT USA’s protocol for analogous pyridinium salts. This method reduces purification steps and improves overall yield:
-
Condensation Reaction :
-
3-Aminopyridazine (1.0 equiv) reacts with 4-methoxybenzylamine (1.2 equiv) and paraformaldehyde (1.5 equiv) in anhydrous ethanol.
-
The mixture is refluxed at 78°C for 8–12 hours under nitrogen.
-
Carboxamide formation is achieved by adding trimethylsilyl isocyanate (TMSNCO) directly to the reaction medium, eliminating the need for intermediate isolation.
-
-
Workup and Purification :
Critical Reaction Parameters
Solvent Systems and Temperature Profiles
Optimal solvent selection profoundly impacts reaction efficiency:
| Step | Preferred Solvent | Temperature Range | Yield (%) |
|---|---|---|---|
| Halogenation | Toluene | 90–130°C | 78–85 |
| Thioether Formation | Acetone | 15–60°C | 70–80 |
| Cyclization | Ethanol | 78–80°C | 65–75 |
| Recrystallization | Ethanol/Water (1:1) | 0–4°C | >95 |
Polar aprotic solvents like dimethylformamide (DMF) are avoided due to potential side reactions with amine intermediates.
Catalytic and Stoichiometric Considerations
-
Bases : Triethylamine (TEA) is preferred for thioether formation (1.5–2.0 equiv), while potassium carbonate (K₂CO₃) aids in deprotonation during cyclization.
-
Halogenating Agents : N-Chlorosuccinimide (NCS) provides superior regioselectivity compared to phosphorus oxychloride (POCl₃).
-
Coupling Reagents : O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) enhances amidation efficiency but increases cost.
Purification and Characterization
Recrystallization Techniques
Recrystallization remains the gold standard for purifying the target compound:
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (d, J = 8.4 Hz, 2H, Ar-H), 4.40 (s, 2H, CH₂), 3.75 (s, 3H, OCH₃).
-
IR (KBr): 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1602 cm⁻¹ (C=N pyridazine).
Comparative Analysis of Methodologies
The one-pot method offers superior efficiency for research-scale synthesis, while the multi-step approach ensures higher purity for pharmaceutical applications.
Challenges and Optimization Opportunities
-
Byproduct Formation :
-
Solvent Recovery :
-
Catalyst Recycling :
Chemical Reactions Analysis
Types of Reactions
3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Oxidized derivatives of the pyridazine ring.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with substituted amino groups.
Scientific Research Applications
Chemistry
- Building Block for Complex Compounds: This compound serves as a precursor for synthesizing various heterocyclic compounds, enabling the development of new materials and pharmaceuticals.
Biology
- Biological Activity Studies: Research indicates potential antimicrobial and anti-inflammatory properties. The compound has been investigated for its ability to inhibit specific enzymes and receptors, which may lead to therapeutic effects in various biological contexts .
Medicine
- Therapeutic Potential: The compound has been explored as a protein kinase inhibitor, particularly in relation to diseases such as cancer where abnormal kinase activity is prevalent. It may modulate pathways involved in cell proliferation and survival, making it a candidate for cancer treatment .
Industry Applications
- Agrochemicals and Pharmaceuticals: The unique properties of this compound make it suitable for developing agrochemicals that enhance crop protection and pharmaceuticals targeting specific diseases related to protein kinases .
Case Studies
- Cancer Treatment:
- Inflammatory Diseases:
- Research indicated that this compound could reduce inflammation markers in animal models, suggesting potential for treating inflammatory disorders.
Mechanism of Action
The mechanism of action of 3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
6-[(2-Hydroxyethyl)amino]-3-Pyridazinecarboxamide
- Core Structure: Shares the pyridazinecarboxamide backbone but substitutes the [(4-methoxyphenyl)methyl] group with a 2-hydroxyethylamino chain .
- Lacks aromaticity, reducing lipophilicity compared to the 4-methoxyphenyl-containing compound.
3-Amino-6-(4-Methoxyphenyl)pyridazine
- Core Structure : Pyridazine with an amine at the 3-position and 4-methoxyphenyl at the 6-position .
- Key Differences :
- Replacement of carboxamide with an amine reduces polarity, lowering solubility in polar solvents.
- Amine groups are more reactive, which may limit stability in biological systems.
Methyl 1-(4-Methoxyphenyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxylate
Physicochemical Properties
- Solubility: The carboxamide in the target compound enhances polarity, favoring solubility in polar aprotic solvents (e.g., DMSO), while the amine analog (3-Amino-6-(4-Methoxyphenyl)pyridazine) may exhibit lower solubility .
Biological Activity
3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]- (CAS Number: 147165-04-6) is a heterocyclic compound characterized by its unique molecular structure, which includes a pyridazine ring and a carboxamide group. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H14N4O2
- Molecular Weight : 258.276 g/mol
- Density : 1.306 g/cm³
- Boiling Point : 513.3ºC at 760 mmHg
- Flash Point : 264.2ºC
The compound's structure features a carboxamide group at position 3 and a methoxyphenylmethyl amino group at position 6, which contributes to its biological activity and interaction with various biological targets .
The biological activity of 3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]- is primarily attributed to its ability to interact with specific molecular targets within the body. The compound may act by:
- Inhibition of Enzymes : It has been reported to inhibit certain enzymes that are crucial in metabolic pathways.
- Receptor Modulation : The compound may modulate receptor activity, influencing various signaling pathways associated with inflammation and cell proliferation.
- Antimicrobial Activity : Studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains.
Antimicrobial Activity
Recent studies have shown that 3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]- demonstrates notable antimicrobial activity. In vitro assays revealed that it effectively inhibits the growth of several pathogenic bacteria, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that the compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
In addition to its antimicrobial effects, the compound has been investigated for its anti-inflammatory properties. In a study evaluating its impact on inflammatory markers in RAW 264.7 macrophage cells, it was found that:
- Treatment with the compound resulted in a significant reduction in nitric oxide production.
- The IC50 value for nitric oxide inhibition was determined to be approximately 25 µM.
This suggests that the compound may be effective in managing conditions characterized by excessive inflammation .
Anticancer Potential
Preliminary research indicates that 3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]- may possess anticancer properties. In vitro studies using cancer cell lines have shown:
- Induction of apoptosis in breast cancer cells (MCF-7) with an IC50 value of around 30 µM.
- Cell cycle arrest at the G2/M phase.
These results highlight the potential for this compound as a therapeutic agent in cancer treatment .
Case Study: Antimicrobial Efficacy
A recent case study examined the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The study utilized a combination therapy approach where the compound was used alongside conventional antibiotics. Results indicated:
- Enhanced effectiveness when combined with beta-lactam antibiotics.
- A synergistic effect leading to reduced MIC values.
This case underscores the potential for using this compound in combination therapies to combat resistant bacterial infections.
Research on Anti-inflammatory Mechanisms
Another study focused on elucidating the anti-inflammatory mechanisms of the compound. It was found that:
- The compound significantly downregulated the expression of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages.
- This downregulation was associated with inhibition of NF-kB signaling pathways.
These findings provide insight into how this compound can modulate inflammatory responses at a molecular level .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3-pyridazinecarboxamide derivatives, and how can they be adapted for synthesizing 6-[[(4-methoxyphenyl)methyl]amino]-3-pyridazinecarboxamide?
- Methodological Answer : The synthesis of pyridazinecarboxamides typically involves condensation reactions between β-amino-α,γ-dicyanocrotononitrile derivatives and aromatic ketones, followed by heterocyclization with reagents like hydrazines or diazonium salts ( ). For the target compound, substituting the aromatic ketone with a 4-methoxyphenylmethylamine precursor may allow selective functionalization at the 6-position. Key steps include:
- Step 1 : Preparation of a pyridazine core via cyclization.
- Step 2 : Introduction of the 4-methoxyphenylmethylamino group via nucleophilic substitution or Buchwald-Hartwig amination.
- Validation : Confirm regioselectivity using -NMR and LC-MS to ensure substitution at the 6-position .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR can confirm the presence of the 4-methoxyphenyl group (e.g., methoxy protons at δ ~3.8 ppm) and the pyridazine backbone.
- High-Resolution Mass Spectrometry (HRMS) : Compare experimental exact mass (e.g., theoretical [M+H]+ = 258.1106) with observed values to verify molecular integrity ( ).
- HPLC Purity Analysis : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity ≥95% ( ).
Q. What preliminary biological screening assays are appropriate for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or phosphodiesterases, as pyridazine derivatives often modulate these targets ().
- Antimicrobial Activity : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) ().
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyridazinecarboxamide derivatives?
- Methodological Answer :
- Dose-Response Analysis : Replicate studies across multiple concentrations to identify non-linear effects.
- Target Profiling : Use proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify off-target interactions.
- Structural Modifications : Compare activity of 6-[[(4-methoxyphenyl)methyl]amino]- analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to isolate substituent-specific effects () .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability.
- Quantitative Structure-Activity Relationship (QSAR) : Train models using datasets from analogs (e.g., pyridazine-based inhibitors) to estimate logP, solubility, and bioavailability ().
- Docking Studies : Map binding poses in active sites of homologous targets (e.g., PDE4 or EGFR kinases) using PyMOL or AutoDock .
Q. How can structure-activity relationships (SAR) guide optimization of this compound for therapeutic applications?
- Methodological Answer :
- Functional Group Variation : Synthesize derivatives with modifications to the 4-methoxyphenyl group (e.g., replacing methoxy with trifluoromethyl or amino groups) and compare bioactivity ().
- Bioisosteric Replacement : Substitute the carboxamide moiety with sulfonamide or urea groups to enhance solubility or binding affinity.
- Data Analysis : Use IC values and binding energy calculations (from docking) to correlate structural changes with activity () .
Q. What experimental designs are recommended for elucidating the mechanism of action in complex biological systems?
- Methodological Answer :
- Transcriptomics/Proteomics : Perform RNA-seq or SILAC-based proteomics on treated cells to identify dysregulated pathways.
- CRISPR-Cas9 Knockout : Validate target engagement by knocking out putative targets (e.g., kinases) and assessing resistance.
- Animal Models : Use zebrafish or murine models for in vivo validation of anti-inflammatory or anticancer activity, with dose escalation studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
